molecular formula C12H18ClN B2999892 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1820707-18-3

3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2999892
CAS No.: 1820707-18-3
M. Wt: 211.73
InChI Key: DCDHWZFAABRCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the tetrahydroisoquinoline scaffold, which is a common structural motif in various natural and synthetic compounds . The compound has three methyl groups attached to the nitrogen atom and the two carbon atoms adjacent to it .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A novel metal-free "CN" source from trimethylsilyl azide and 1,2-dichloroethane was developed for the copper-catalyzed oxidative cyanation of α-C-H tertiary amines, enabling the synthesis of C1-cyanation tetrahydroisoquinoline derivatives with good to excellent yields, marking a significant advancement in the synthetic chemistry of tetrahydroisoquinoline derivatives (Gen Zhang et al., 2014).
  • The asymmetric hydrogenation of isoquinolinium salts by chiral iridium complexes for the direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines was reported, illustrating a key technique in producing chiral pharmaceuticals (Atsuhiro Iimuro et al., 2013).

Biological Activities and Therapeutic Applications

  • Isoquinoline alkaloids, including tetrahydroisoquinoline derivatives, have shown pronounced roles in curing various diseases. A study emphasized the need for reducing the toxicity of these molecules to increase their therapeutic margin, highlighting the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their high local anesthetic activity in comparison to lidocaine (A. Azamatov et al., 2023).
  • Tetrahydroisoquinoline derivatives have been explored for their anticancer properties, with certain compounds showing potent cytotoxicity against breast cancer cell lines, highlighting their potential as pharmaceutical agents (K. Redda et al., 2010).

Future Directions

The future directions in the research of tetrahydroisoquinoline derivatives could involve the development of novel synthetic strategies for constructing the core scaffold . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .

Properties

IUPAC Name

3,3,7-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-5-10-7-12(2,3)13-8-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDHWZFAABRCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(NC2)(C)C)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.